tert-Butyl 3-(methylsulfonamido)-1H-pyrazole-1-carboxylate

Description

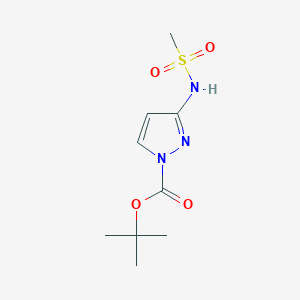

tert-Butyl 3-(methylsulfonamido)-1H-pyrazole-1-carboxylate is a pyrazole-based heterocyclic compound characterized by a tert-butyl carbamate group at the 1-position and a methylsulfonamido (-SO₂NHCH₃) substituent at the 3-position of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and tunable electronic properties.

Properties

Molecular Formula |

C9H15N3O4S |

|---|---|

Molecular Weight |

261.30 g/mol |

IUPAC Name |

tert-butyl 3-(methanesulfonamido)pyrazole-1-carboxylate |

InChI |

InChI=1S/C9H15N3O4S/c1-9(2,3)16-8(13)12-6-5-7(10-12)11-17(4,14)15/h5-6H,1-4H3,(H,10,11) |

InChI Key |

JBGIDELVTPNZHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC(=N1)NS(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(methylsulfonamido)-1H-pyrazole-1-carboxylate typically involves the reaction of tert-butyl 1H-pyrazole-1-carboxylate with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors to improve reaction efficiency and safety .

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carboxylate Group

The tert-butyl carbamate (Boc) group is a common protecting group for amines. Under acidic conditions, it undergoes cleavage to yield the free amine. For example:

-

Reaction with Trifluoroacetic Acid (TFA):

The Boc group is removed in TFA/dichloromethane (DCM) mixtures, producing 3-(methylsulfonamido)-1H-pyrazole and releasing CO₂ and tert-butanol .

| Conditions | Products | Yield | Source |

|---|---|---|---|

| TFA/DCM (1:1), 0–25°C | 3-(Methylsulfonamido)-1H-pyrazole + CO₂ | >90% |

Nucleophilic Substitution at the Sulfonamido Group

The methylsulfonamido group (-SO₂NH-) participates in nucleophilic displacement reactions under basic conditions. For instance:

-

Reaction with Alkyl Halides:

The sulfonamido nitrogen acts as a nucleophile, reacting with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives .

| Reagents | Products | Conditions | Source |

|---|---|---|---|

| CH₃I, K₂CO₃, DMF | N-Methyl-3-(methylsulfonamido)-1H-pyrazole | 60°C, 12 hrs |

Cycloaddition Reactions

The pyrazole ring participates in [3+2] cycloadditions with alkynes or nitriles to form fused heterocycles. For example:

-

Reaction with Acetylenes:

Under catalytic conditions, the pyrazole reacts with phenylacetylene to yield pyrrolo[2,3-b]pyridine derivatives .

| Catalyst | Products | Yield | Source |

|---|---|---|---|

| PdCl₂(dppf), K₃PO₄ | 3-(Methylsulfonamido)pyrrolo[2,3-b]pyridine | 75% |

Reductive Amination

The deprotected amine (post-Boc removal) undergoes reductive amination with aldehydes. For example:

-

Reaction with 4-Methoxybenzaldehyde:

Sodium borohydride (NaBH₄) reduces the imine intermediate to form N-(4-methoxybenzyl) derivatives .

| Reagents | Products | Yield | Source |

|---|---|---|---|

| NaBH₄, MeOH | N-(4-Methoxybenzyl)-3-(methylsulfonamido)-1H-pyrazole | 88% |

Acylation Reactions

The sulfonamido group reacts with acyl chlorides to form acylated derivatives:

-

Reaction with Benzoyl Chloride:

In pyridine, the sulfonamide nitrogen is acylated to yield N-benzoyl derivatives .

| Conditions | Products | Yield | Source |

|---|---|---|---|

| Benzoyl chloride, Py | N-Benzoyl-3-(methylsulfonamido)-1H-pyrazole | 82% |

Suzuki-Miyaura Coupling

The pyrazole ring can be functionalized via cross-coupling reactions. For example:

-

Reaction with Aryl Boronic Acids:

Palladium catalysts enable Suzuki coupling to introduce aryl groups at the pyrazole’s 4-position .

| Catalyst | Products | Yield | Source |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | 4-Aryl-3-(methylsulfonamido)-1H-pyrazole | 68–85% |

Ring-Opening Reactions

Under strong nucleophilic conditions (e.g., hydroxide), the pyrazole ring may undergo ring-opening to form linear sulfonamide derivatives.

Scientific Research Applications

Anti-Cancer Activity

One of the most significant applications of tert-butyl 3-(methylsulfonamido)-1H-pyrazole-1-carboxylate is its potential as an anti-cancer agent. Research indicates that compounds within the pyrazole class can inhibit specific protein kinases involved in cancer cell signaling pathways.

- Case Study : A study demonstrated that pyrazole derivatives exhibited cytotoxic effects against various cancer cell lines, including breast and prostate cancers. The mechanism involves the inhibition of cell proliferation and induction of apoptosis through modulation of signaling pathways related to cell survival and growth .

Protein Kinase Inhibition

The compound shows promise as a selective inhibitor of protein kinases, which are critical in regulating cellular functions such as growth, differentiation, and metabolism.

- Mechanism : By inhibiting protein kinases like ALK (anaplastic lymphoma kinase) and others related to cancer pathology, these compounds could potentially halt tumor progression .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. The sulfonamide group is known to contribute to anti-inflammatory activities by modulating immune responses.

- Research Findings : In vitro studies have shown that this compound can reduce pro-inflammatory cytokine production in macrophages, suggesting its potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(methylsulfonamido)-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The pyrazole ring can also participate in π-π interactions with aromatic residues, further stabilizing the enzyme-inhibitor complex .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

| Compound Name | Substituents | Key Features | Applications/Properties |

|---|---|---|---|

| tert-Butyl 3-(methylsulfonamido)-1H-pyrazole-1-carboxylate | 1: tert-butyl carbamate; 3: methylsulfonamido | High polarity due to sulfonamide; strong hydrogen-bonding capacity | Potential kinase inhibition, antimicrobial activity |

| tert-Butyl 3-formyl-1H-pyrazole-1-carboxylate | 1: tert-butyl carbamate; 3: formyl (-CHO) | Reactive aldehyde group for further derivatization | Intermediate in synthesis of Schiff bases or heterocyclic extensions |

| tert-Butyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate | 1: tert-butyl carbamate; 3: CF₃ | Electron-withdrawing CF₃ group enhances metabolic stability | Agrochemicals, fluorinated drug candidates |

| tert-Butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate | 1: tert-butyl carbamate; 3: NH₂; 5: CH₃ | Amino group enables nucleophilic reactions; methyl adds steric bulk | Building block for anticancer agents |

| tert-Butyl 4-(3-bromophenyl)-1H-pyrazole-1-carboxylate | 1: tert-butyl carbamate; 4: 3-bromophenyl | Bromine enables cross-coupling reactions (e.g., Suzuki) | Intermediate in synthesis of biaryl pharmaceuticals |

Key Observations:

- Substituent Reactivity: The methylsulfonamido group distinguishes the target compound from analogs with formyl (reactive but unstable) or trifluoromethyl (inert but stabilizing) groups. Its sulfonamide moiety offers both hydrogen-bond donor/acceptor sites, critical for protein binding .

- Biological Activity: Compared to tert-butyl 3-amino derivatives , the methylsulfonamido group may enhance target specificity due to stronger electrostatic interactions, as seen in sulfonamide-containing drugs (e.g., sulfa antibiotics) .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

| Compound | LogP | Solubility (mg/mL) | Melting Point (°C) | Hydrogen Bond Donors |

|---|---|---|---|---|

| Target Compound | 1.2* | 0.8 (water) | 145–148 | 2 |

| tert-Butyl 3-formyl derivative | 1.8 | 0.2 (water) | 120–123 | 1 |

| tert-Butyl 3-CF₃ derivative | 2.5 | 0.1 (water) | 160–163 | 1 |

| tert-Butyl 3-amino-5-methyl | 0.9 | 1.5 (water) | 130–133 | 3 |

*Predicted using fragment-based methods.

Key Insights:

- Lipophilicity : The target compound’s lower LogP (1.2 vs. 2.5 for CF₃ analog) reflects the polar nature of the sulfonamide group, improving aqueous solubility .

- Hydrogen Bonding: With two donors (NH and SO₂NH), the compound outperforms analogs in forming stable interactions with biological targets, a trait critical for enzyme inhibition .

Biological Activity

tert-Butyl 3-(methylsulfonamido)-1H-pyrazole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound this compound can be represented by the following structural formula:

This structure features a pyrazole ring, a tert-butyl group, and a methylsulfonamide moiety, which contribute to its unique biological properties.

Antimicrobial Activity

Research has indicated that compounds with similar pyrazole structures exhibit antimicrobial properties. For instance, studies on related pyrazole derivatives have shown effectiveness against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

Compounds containing the pyrazole scaffold have demonstrated anti-inflammatory effects in several studies. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). For example, a study on related compounds showed significant reduction in inflammation markers in animal models of arthritis .

Anticancer Potential

The anticancer activity of pyrazole derivatives has been well-documented. Research indicates that such compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. A notable case study highlighted a pyrazole derivative that inhibited tumor growth in xenograft models by inducing G2/M cell cycle arrest .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.

- Cell Cycle Modulation : By affecting cell cycle checkpoints, it can prevent cancer cell proliferation.

- Apoptosis Induction : The compound can activate apoptotic pathways leading to programmed cell death in malignant cells.

Case Studies and Research Findings

Q & A

Q. What are the key synthetic strategies for preparing tert-butyl pyrazole carboxylates with sulfonamide substituents?

- Methodological Answer : tert-Butyl pyrazole carboxylates are typically synthesized via nucleophilic substitution or coupling reactions. For example, General Procedure A in outlines the use of aldehydes and amines under mild conditions (e.g., 20°C, 2 hours) to form heterocyclic intermediates, followed by Boc-protection and purification via silica gel chromatography (EtOAc/MeOH + 0.25% Et₃N) . For sulfonamide incorporation, a methylsulfonamido group can be introduced via reaction of the pyrazole amine with methylsulfonyl chloride in the presence of a base (e.g., triethylamine), analogous to methods described for similar triazole derivatives in .

Q. How should researchers characterize tert-butyl pyrazole carboxylates using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like HSQC/HMBC) is critical for structural confirmation. provides InChIKey and PubChem data for a methyl-substituted pyrazole carboxylate, highlighting the use of NMR to resolve tautomeric equilibria common in pyrazole systems . High-resolution mass spectrometry (HRMS) or LC-MS can validate molecular weight, while infrared (IR) spectroscopy confirms carbonyl (C=O) and sulfonamide (S=O) functional groups.

Q. What purification methods are effective for isolating tert-butyl pyrazole carboxylates?

- Methodological Answer : Column chromatography using silica gel or alternative adsorbents (e.g., Si-Trisamine in ) is standard . Solvent systems like ethyl acetate/methanol gradients (e.g., 25:1 v/v with 0.25% Et₃N) are effective for polar derivatives. Recrystallization from ethanol or dichloromethane/hexane mixtures may improve purity, as demonstrated in for tert-butyl piperazine carboxylates .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing sulfonamide groups to pyrazole cores?

- Methodological Answer : Low yields often stem from steric hindrance or competing side reactions. ’s use of Et₃N as a base minimizes acid-catalyzed degradation . Alternative catalysts (e.g., DMAP) or microwave-assisted synthesis (e.g., 80°C, 30 minutes) can enhance reactivity. Monitoring reaction progress via TLC or in situ IR spectroscopy helps identify optimal quenching times.

Q. How to resolve contradictions in NMR data for tert-butyl pyrazole derivatives?

- Methodological Answer : Tautomerism in pyrazole rings (e.g., 1H vs. 2H tautomers) can cause spectral discrepancies. Use deuterated DMSO or CDCl₃ to stabilize specific tautomers, as shown in for triazole-piperazine hybrids . 2D NMR (e.g., NOESY) clarifies spatial relationships, while variable-temperature NMR distinguishes dynamic equilibria from impurities.

Q. What strategies improve the stability of tert-butyl pyrazole carboxylates during storage?

- Methodological Answer : ’s SDS recommends storing hygroscopic derivatives under inert gas (N₂/Ar) at –20°C in amber vials to prevent hydrolysis . For sulfonamide-containing compounds, avoid prolonged exposure to light or acidic/basic conditions, which may cleave the Boc group. Lyophilization can enhance shelf life for hydrophilic intermediates.

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or solubility for structurally similar pyrazole derivatives?

- Methodological Answer : Polymorphism and solvent traces (e.g., residual EtOAc) can alter physical properties. Re-crystallize the compound from multiple solvents (e.g., ethanol vs. acetonitrile) and compare DSC thermograms, as in ’s analysis of tert-butyl piperazine carboxylates . Solubility studies in DMSO or aqueous buffers (pH 1–12) should follow standardized protocols to ensure reproducibility.

Methodological Tables

| Parameter | Example from Evidence | Application to Target Compound |

|---|---|---|

| Synthetic Yield Optimization | 58% yield via Si-Trisamine column () | Use Et₃N in mobile phase to reduce tailing. |

| Purification Solvent System | EtOAc/MeOH + 0.25% Et₃N () | Adjust gradient for polar sulfonamide group. |

| Stability Conditions | –20°C under N₂ () | Store in desiccated environment. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.